molecular formula C28H34N2O4 B1684322 Eco 4601 CAS No. 733035-26-2

Eco 4601

Cat. No.: B1684322
CAS No.: 733035-26-2
M. Wt: 462.6 g/mol
InChI Key: SALVHVNECODMJP-GNUCVDFRSA-N
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Description

Diazepinomicin (also known as AMO-01, ECO-4601, or TLN-4601) is a first-in-class, natural product-derived small molecule alkaloid isolated from the marine actinomycete Micromonospora sp. This farnesylated dibenzodiazepinone exhibits a unique dual mechanism of action, making it a valuable investigational compound in oncology and neuropharmacology research . Preclinical studies indicate it acts as a selective ligand for the Peripheral Benzodiazepine Receptor (PBR), also known as the Translocator Protein (TSPO), leading to specific accumulation in PBR-positive tumors and stimulation of apoptosis . Concurrently, it functions as an effective inhibitor of the Ras-MAPK signaling pathway, which is frequently dysregulated in cancers and certain neurodevelopmental disorders . This dual activity underpins its broad-spectrum cytotoxic profile, demonstrated in vitro across the NCI-60 cancer cell line panel and in vivo in various xenograft models, including glioblastoma, and hormone-independent breast (MDA-MB-231) and prostate (PC-3) cancers . Beyond oncology, recent clinical research has explored its application in neurology. An open-label study from 2024 reported that a single intravenous dose of AMO-01 was safe, well-tolerated, and associated with reduced seizure frequency in adolescents and adults with Phelan-McDermid syndrome, a neurodevelopmental disorder linked to SHANK3 haploinsufficiency . This effect is attributed to the inhibition of the Ras-ERK pathway, which is implicated in seizure generation in this condition . Furthermore, an integrated theoretical computational study identified Diazepinomicin as a top-ranking candidate for inhibiting the SARS-CoV-2 main protease, suggesting potential for antiviral research . Main Applications & Research Value: • Investigation of targeted anti-cancer therapies, particularly for solid tumours . • Mechanistic studies of Ras-MAPK and TSPO/PBR signaling pathways . • Preclinical research in neurodevelopmental disorders, such as Phelan-McDermid syndrome and Fragile X syndrome . • Exploration of novel antiviral agents, including for SARS-CoV-2 . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1,3,10-trihydroxy-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-11H-benzo[b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O4/c1-18(2)8-5-9-19(3)10-6-11-20(4)14-15-30-23-16-21(31)17-25(33)27(23)29-26-22(28(30)34)12-7-13-24(26)32/h7-8,10,12-14,16-17,29,31-33H,5-6,9,11,15H2,1-4H3/b19-10+,20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALVHVNECODMJP-GNUCVDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN1C2=C(C(=CC(=C2)O)O)NC3=C(C1=O)C=CC=C3O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223539
Record name Diazepinomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733035-26-2
Record name ECO 4601
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733035-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazepinomicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733035262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazepinomicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diazepinomicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIAZEPINOMICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPH994Y0RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Comparison with Similar Compounds

Diazepinomicin’s structural and functional uniqueness is highlighted through comparisons with related compounds:

Structural Analogues
Compound Core Structure Prenylation Source Organism Key Activities
Diazepinomicin Dibenzodiazepine + farnesyl C15 (FPP) Micromonospora spp. Antitumor, antioxidant, anti-protease
Clobenzepam Dibenzo[b,e][1,4]diazepinone None Synthetic Anxiolytic, anticonvulsant
TLN-4601 Farnesylated dibenzodiazepine C15 (FPP) Micromonospora RV115 RAS-ERK pathway inhibition

Key Distinctions :

  • Diazepinomicin is the only naturally occurring farnesylated dibenzodiazepine, while clobenzepam is a synthetic, non-prenylated analogue .
  • The farnesyl chain enhances membrane permeability and target binding, contributing to its antitumor efficacy .
Clinical Development

Diazepinomicin has advanced to phase II trials for cancer, whereas similar compounds (e.g., Streptomyces-derived terpenes) remain in preclinical stages .

Biological Activity

Diazepinomicin is a dibenzodiazepine alkaloid produced by the marine actinomycete Micromonospora sp. RV115. It has garnered attention for its unique structural characteristics and promising biological activities, particularly in the fields of oncology and infectious disease treatment. This article delves into the biological activity of diazepinomicin, highlighting its antioxidant, anti-protease, and anti-tumor properties, as well as its potential applications in clinical settings.

Antioxidant Activity

Diazepinomicin exhibits significant antioxidant properties, which have been evaluated through various assays:

  • Ferric Reducing Antioxidant Power (FRAP) Assay : This assay demonstrated a strong antioxidant potential, indicating diazepinomicin's ability to reduce ferric ions to ferrous ions, which is a marker of antioxidant capacity .
  • Cell-Based Assays : In human kidney (HK-2) and promyelocytic (HL-60) cell lines, diazepinomicin effectively protected against oxidative stress induced by hydrogen peroxide. The compound reduced genomic damage and increased cell viability under oxidative conditions .

Anti-Protease Activity

Diazepinomicin has been shown to inhibit specific proteases, which are enzymes that break down proteins and can be implicated in various diseases:

  • Protease Inhibition : It demonstrated significant inhibition against rhodesain and cathepsin L with IC50 values ranging from 70 to 90 µM. This suggests its potential utility in therapeutic contexts where protease activity contributes to disease progression .

Antitumor Activity

The antitumor properties of diazepinomicin are particularly noteworthy:

  • Mechanism of Action : Diazepinomicin binds selectively to peripheral benzodiazepine receptors (PBR), leading to tumor apoptosis and inhibition of the Ras/MAP kinase signaling pathway, which is crucial for cellular proliferation and migration .
  • Clinical Trials : The compound has progressed through clinical trials, having completed Phase I trials successfully and currently undergoing Phase II trials for its efficacy against various cancers, including glioblastoma multiforme .

Case Studies and Clinical Research

  • Preclinical Studies : Conducted by Thallion Pharmaceuticals and the National Cancer Institute, these studies established diazepinomicin's safety and efficacy in animal models. The results indicated that it could potentially outperform traditional chemotherapeutics like doxorubicin and mitomycin C in treating solid tumors .
  • Phase II Clinical Trials : Ongoing trials are assessing diazepinomicin's effectiveness against advanced cancer types, building on preclinical findings that suggest a strong anticancer profile .

Biosynthesis

The biosynthesis of diazepinomicin involves complex enzymatic pathways:

  • Prenylation Process : The prenyltransferase gene dzmP, identified from Micromonospora sp., catalyzes the farnesylation of dibenzodiazepinone, a critical step in the biosynthesis of diazepinomicin .
  • Genetic Studies : Comparative genomic analysis has revealed similar biosynthetic gene clusters in other actinomycetes, suggesting that diazepinomicin production may not be exclusive to Micromonospora species .

Summary Table of Biological Activities

Activity TypeAssay MethodResultsIC50 Values
AntioxidantFRAPStrong antioxidant potential-
Cell-based assaysProtection against oxidative stress-
Anti-ProteaseEnzymatic assaysInhibition of rhodesain and cathepsin L70–90 µM
AntitumorClinical trialsEffective against various cancers-

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for identifying diazepinomicin in microbial extracts?

  • Methodological Answer : Use high-resolution mass spectrometry (HR-ESIMS) to confirm the molecular formula (C₂₈H₃₅N₂O₄; [M + H]⁺ = 463.2528) and compare with literature . Validate via ¹H and 2D NMR (COSY, HSQC, HMBC) to resolve structural features like the benzodiazepine core and farnesyl side chain. Cross-reference UV-Vis spectra (λmax at 224, 244, and 294 nm in methanol) with established profiles .

Q. How can researchers optimize diazepinomicin yield during fermentation?

  • Methodological Answer : Test media formulations (e.g., modified Bennett’s vs. HI medium) and measure titers via HPLC. Strain Micromonospora sp. B006 achieved 19 mg/L in modified Bennett’s medium, outperforming HI (91% of Bennett’s yield) and standard Bennett’s (70%) . Monitor pH, aeration, and secondary metabolite extraction protocols (e.g., XAD-16 resin elution with acetone-methanol) to enhance recovery .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation of diazepinomicin?

  • Methodological Answer :

  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HK-2 kidney cells) at concentrations ≤25 µM to assess safety margins .
  • Antioxidant Activity : Employ cell-free FRAP assays to measure Fe³⁺ reduction capacity, with diazepinomicin showing strong activity (half-life ~10 days at RT) .
  • Anticancer Screening : Evaluate derivatives using apoptosis assays (e.g., Annexin V staining) and compare IC₅₀ values against parent compound .

Advanced Research Questions

Q. How can bioinformatics resolve contradictions in diazepinomicin biosynthetic gene cluster (BGC) annotations?

  • Methodological Answer : Perform homology searches (BLASTp) to identify conserved domains (e.g., ABBA prenyltransferases like DzmP). Validate orf11 homologs (e.g., 96.9% identity in Micromonospora RV115 vs. 61.4% in Streptomyces griseoflavus Tü4000) and test enzymatic activity via heterologous expression in E. coli . Use antiSMASH to compare orphan BGCs across strains and predict substrate flexibility .

Q. What strategies address discrepancies in reported cytotoxicity data for diazepinomicin?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., HepG2 vs. HK-2 cell lines) and control for ROS-mediated effects . Validate contradictory findings (e.g., non-toxic ≤25 µM in HK-2 vs. hepatotoxicity in HepG2) using RNA-seq to identify cell-specific stress pathways .

Q. How to design synthetic routes for diazepinomicin derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Core Modification : Synthesize trimethoxydiphenyldiazepine intermediates via Buchwald-Hartwig coupling, then introduce farnesyl groups using DzmP or homologs .
  • Structure-Activity Relationship (SAR) : Test substitutions at C-3 (anthranilate-derived region) and N-prenylation sites. Derivatives with halogenated aryl groups showed improved anticancer activity .

Q. What genomic and metabolomic tools can elucidate diazepinomicin’s ecological role in microbial communities?

  • Methodological Answer : Combine whole-genome sequencing (Illumina/Nanopore) with LC-MS/MS metabolomics to correlate BGC expression with environmental stressors (e.g., sponge symbiosis in Micromonospora RV115) . Use CRISPR-Cas9 knockouts to confirm gene-function relationships (e.g., dzmP in farnesylation) .

Methodological Frameworks

Q. How to formulate a FINER research question for diazepinomicin studies?

  • Example :

  • Feasible : “Does Micromonospora sp. B006’s orphan BGC encode novel regulators of diazepinomicin biosynthesis?”
  • Novel : Focus on understudied transcriptional regulators (e.g., SARP-family genes) adjacent to the BGC .
  • Ethical : Use open-access genomic data (NCBI) to minimize redundant sampling.

Q. What statistical methods resolve variability in diazepinomicin yield data?

  • Recommendations : Apply ANOVA to compare yields across media (n ≥ 3 replicates) and use PCA to identify critical fermentation parameters (e.g., carbon/nitrogen ratios) . Report confidence intervals for bioactivity metrics (e.g., IC₅₀) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eco 4601
Reactant of Route 2
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